4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid
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Overview
Description
4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid is an organic compound with the molecular formula C12H13BrO3 It is characterized by the presence of a bromophenyl group attached to an oxane ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid typically involves the following steps:
Formation of Oxane Ring: The oxane ring can be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid involves its interaction with molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the oxane ring and carboxylic acid group contribute to the compound’s overall reactivity and stability. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid
- 4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid
- 4-[(3-Methylphenyl)methyl]oxane-4-carboxylic acid
Uniqueness
4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications.
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-3-1-2-10(8-11)9-13(12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNPXPPPRQTDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC(=CC=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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